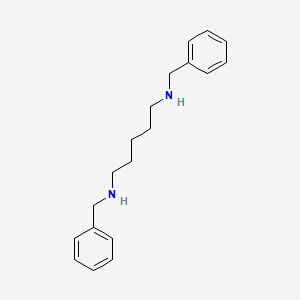

N,N'-dibenzylpentane-1,5-diamine

Description

N,N'-Dibenzylpentane-1,5-diamine is a synthetic diamine derivative featuring a pentane backbone with terminal amine groups substituted by benzyl moieties. While specific data on this compound are absent in the provided evidence, its structural analogs highlight applications in coordination chemistry, pharmaceuticals, and materials science. The benzyl substituents may influence metal-ligand coordination, membrane permeability, and supramolecular assembly compared to simpler diamines.

Properties

CAS No. |

41640-76-0 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

N,N'-dibenzylpentane-1,5-diamine |

InChI |

InChI=1S/C19H26N2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |

InChI Key |

IMWDTSQNQPMQDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |

Synonyms |

dibenzylcadaverine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

H2N-(CH2)5-NH2+2C6H5CH2Cl→C6H5CH2-NH-(CH2)5-NH-CH2C6H5+2HCl

Industrial Production Methods

Industrial production of N,N’-dibenzylpentane-1,5-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzylpentane-1,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the benzyl groups to toluene, yielding pentane-1,5-diamine.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of pentane-1,5-diamine and toluene.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-dibenzylpentane-1,5-diamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-dibenzylpentane-1,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent and Linearly Modified Diamines

- Cadaverine (pentane-1,5-diamine): The unsubstituted parent compound is a linear diamine involved in polyamine metabolism. Its small, polar structure facilitates biological roles but limits stability in non-aqueous environments .

- Putrescine (butane-1,4-diamine) : A shorter-chain analog with similar biological functions but distinct chain length-dependent interactions .

Aromatic-Substituted Diamines

- Schiff Base Derivatives (e.g., bis(N-salicylidene)-3-oxapentane-1,5-diamine) : These compounds form stable lanthanide complexes with antioxidant and DNA-binding activities. The imine linkages and oxygen atoms in the backbone enhance metal coordination, unlike N,N'-dibenzylpentane-1,5-diamine, which lacks such functional groups .

- Pyridylmethyl-Substituted Diamines (e.g., [µ-N,N,N′,N′-Tetrakis(2-pyridylmethyl)pentane-1,5-diamine]) : The pyridyl groups enable robust metal coordination, as seen in copper(II) complexes, suggesting that benzyl substituents might offer weaker but more flexible binding .

Aliphatic-Substituted Diamines

- Benzyl groups, being bulkier, may further modulate pharmacokinetics but reduce solubility .

- N,N-Diisopropylpentane-1,5-diamine : Bulky isopropyl groups hinder steric access to metal centers, contrasting with the planar benzyl moieties, which could enable π-π stacking .

Backbone-Modified Diamines

- 3-Oxapentane-1,5-diamine Derivatives : The oxygen atom in the backbone increases polarity and flexibility, favoring specific metal coordination geometries. This compound’s all-carbon chain may confer rigidity and hydrophobicity .

Pharmaceutical Derivatives

- N,N,N',N'-Tetramethyl-3-phenyl-3-(pyridin-2-yl)pentane-1,5-diamine : This compound, used as a pharmaceutical reference standard, highlights how mixed aromatic/aliphatic substituents balance bioactivity and stability. The dibenzyl variant’s simpler structure may offer synthetic advantages .

- N1-Tritylpentane-1,5-diamine : The trityl group’s steric bulk could impede biological uptake, whereas benzyl groups might offer a compromise between hydrophobicity and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Pentane-1,5-Diamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.